Syringylpropane
Overview
Description
Syringylpropane (also known as 1,2,3-trimethylbenzene) is a hydrocarbon compound belonging to the class of aromatic compounds. It is a white crystalline solid with a sweet, pungent odor. It is found in a variety of plant and animal sources, including wood, coal, and petroleum. It is also a component of many synthetic compounds, such as detergents and lubricants. Syringylpropane has a wide range of applications in both the pharmaceutical and industrial sectors.
Scientific Research Applications
Nitric Oxide Synthase Inhibitory Activity
Syringin 4-O-beta-glucoside, a phenylpropanoid glycoside related to Syringylpropane, exhibited significant inhibitory activity on nitric oxide synthase in murine macrophage, suggesting its potential in inflammatory and immune-related conditions (Park et al., 1996).
Pharmacological Properties
Syringa species, which contain Syringylpropane derivatives, have shown a variety of pharmacological activities. These include hepatoprotective, anti-inflammatory, antimicrobial, antioxidant, antitumor, antiviral, cardioprotective, and immunomodulatory effects (Zhu et al., 2020).
Lignin Composition in Softwoods
Syringylpropane units are a minor component in the lignin of typical softwoods, with a content less than 0.1% of total phenylpropane units. This finding is crucial for understanding the chemical composition and potential applications of softwood lignin (Obst & Laaducci, 1986).
Anticancer Potential
Syringin has demonstrated anticancer potential, particularly in breast cancer cells. It induces oxidative stress and suppresses cell proliferation, suggesting its effectiveness as a therapeutic agent (Lee et al., 2019).
Chemical and Pharmacological Review
Syringin, a phenylpropanoid glycoside, has shown various pharmacological properties including antioxidant, anti-diabetic, anti-inflammatory, and anti-nociceptive actions. These activities are vital for developing new therapeutic agents (U.s. et al., 2015).
Antidiabetic Effect
Syringin isolated from Musa paradisiaca has demonstrated significant antidiabetic effects in streptozotocin-induced diabetic rats, highlighting its potential in diabetes management (Krishnan et al., 2014).
Anti-Inflammatory Activity
Syringin from Phellodendron chinensis showed protective effects and suppressed intercellular adhesion molecule-1 expression in human umbilical vein endothelial cells. This indicates its potential in treating acute gout and related inflammatory conditions (Yin et al., 2012).
Lignin Monomer Composition Regulation
Research in Arabidopsis showed that expression of a specific enzyme, ferulate-5-hydroxylase, can alter lignin monomer composition, including syringylpropane units. This finding is crucial for the genetic engineering of plants for specific lignin composition (Meyer et al., 1998).
properties
IUPAC Name |
2,6-dimethoxy-4-propylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEWWEXPVKCVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075067 | |
Record name | Phenol, 2,6-dimethoxy-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water white liquid | |
Record name | 4-Propyl-2,6-dimethoxyphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fat, miscible (in ethanol) | |
Record name | 4-Propyl-2,6-dimethoxyphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.071-1.076 | |
Record name | 4-Propyl-2,6-dimethoxyphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,6-Dimethoxy-4-propylphenol | |
CAS RN |
6766-82-1 | |
Record name | 2,6-Dimethoxy-4-propylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6766-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propyl-2,6-dimethoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006766821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,6-dimethoxy-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxy-4-propylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PROPYL-2,6-DIMETHOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM73K8R20X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,6-Dimethoxy-4-propylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036226 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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